N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Physicochemical profiling ADME prediction Drug-likeness

This benzimidazole-bearing pyridazine-3-carboxamide is a structurally distinct chemotype for DNA-targeted therapeutic discovery. Unlike aniline-, thiadiazole-, or thiazole-based analogs, the benzimidazole moiety confers a recognized DNA-intercalating pharmacophore, making it ideal for exploring DNA-damage response pathways and chromatin-modifying enzymes. SEA predictions suggest potential affinity for potassium channels (KCNK9, KCNK3) and nuclear receptor NR2E3, enabling deployment as a diversity element in ion channel or nuclear receptor panels. Its balanced cLogP (~2.0) and moderate tPSA (110 Ų) ensure robust solubility in standard assay conditions, minimizing the liabilities seen in more lipophilic pyridazine-3-carboxamides. When procuring a compound with a rigid, flat structure (fraction sp³ = 0.00) for structure-based design or co-crystallization, this benzimidazole variant offers a critical advantage over other commercially available 6-(1H-imidazol-1-yl)pyridazine-3-carboxamides.

Molecular Formula C15H11N7O
Molecular Weight 305.301
CAS No. 1396845-66-1
Cat. No. B2847958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
CAS1396845-66-1
Molecular FormulaC15H11N7O
Molecular Weight305.301
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4
InChIInChI=1S/C15H11N7O/c23-14(19-15-17-10-3-1-2-4-11(10)18-15)12-5-6-13(21-20-12)22-8-7-16-9-22/h1-9H,(H2,17,18,19,23)
InChIKeyOPNBXXMHDLDKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396845-66-1): Core Scaffold & Procurement-Relevant Identity


N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396845-66-1) is a heterocyclic small molecule (C15H11N7O, MW 305.29) that integrates a pyridazine-3-carboxamide core with an imidazole substituent at the 6-position and a benzimidazole moiety at the carboxamide terminus . This compound belongs to a broader chemotype that has been explored extensively for kinase inhibition, cannabinoid receptor modulation, and STING pathway agonism; however, the specific benzimidazole-bearing variant occupies a distinct structural niche with predicted physicochemical properties (cLogP ~2.0, tPSA ~110 Ų, 2 HBD, 5 HBA) that differentiate it from clinically precedented analogs within the same scaffold family [1][2].

Why N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide Cannot Be Interchanged with Other Pyridazine-3-Carboxamides


Within the pyridazine-3-carboxamide chemotype, biological activity is exquisitely sensitive to the identity of the amide substituent. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that even minor modifications at the carboxamide terminus can shift CB2 agonist EC50 values by orders of magnitude (e.g., from low nanomolar to >10 µM) and dramatically alter CB2/CB1 selectivity indices from single-digit to >2,700 [1]. The benzimidazole substituent present in CAS 1396845-66-1 is structurally distinct from the hexafluoro-hydroxypropan-2-yl-phenyl group found in the STING agonists SR-717 and SR-301, and from the heterocyclic amides in CB2-targeting analogs—precluding direct functional substitution without re-characterization of target engagement, potency, and selectivity .

Quantitative Differentiation Evidence for N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide vs. Key Comparators


Physicochemical Differentiation: cLogP and tPSA vs. SR-717 and SR-301

CAS 1396845-66-1 possesses a calculated logP of 1.995 and a topological polar surface area (tPSA) of 110 Ų, values that fall within favorable ranges for oral bioavailability and CNS penetration [1]. In contrast, the STING agonist SR-717 (MW 443.31) carries a hexafluoro-hydroxypropan-2-ylphenyl substituent that substantially increases both lipophilicity (predicted logP > 3.5) and molecular weight, while SR-301 (MW 461.38) is a carboxylate ester prodrug with further elevated polarity . This difference in the logP/tPSA profile means that CAS 1396845-66-1 may exhibit distinct permeability, solubility, and tissue distribution characteristics that cannot be assumed from data on the SR-717/SR-301 series.

Physicochemical profiling ADME prediction Drug-likeness

Structural Uniqueness: Benzimidazole Amide Substituent vs. Common Heterocyclic Analogs

The benzimidazole moiety at the carboxamide position of CAS 1396845-66-1 is structurally distinct from the amide substituents found in the most closely related commercially available analogs bearing the same 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide core . These analogs include N-(benzo[c][1,2,5]thiadiazol-4-yl)- (CAS 1396875-38-9), N-(4,5-dimethylthiazol-2-yl)- (CAS 1396863-86-7), N-(5-methylisoxazol-3-yl)- (benchchem catalog), and N-(4-(diethylamino)-2-methylphenyl)- (CAS 1396863-80-1) variants [1]. Among these, only CAS 1396845-66-1 presents the benzimidazole group, which is known in the broader medicinal chemistry literature to confer DNA minor-groove binding capacity, topoisomerase inhibition potential, and unique hydrogen-bonding geometries versus thiadiazole, thiazole, or isoxazole alternatives .

Scaffold uniqueness Chemical diversity Library design

Predicted Target Engagement Profile: Ion Channel and Nuclear Receptor Predictions via SEA

Similarity Ensemble Approach (SEA) predictions based on ChEMBL20, computed for CAS 1396845-66-1 via the ZINC database, indicate potential affinity for potassium channel subfamily K members (KCNK9, KCNK3) and the photoreceptor-specific nuclear receptor NR2E3, with maximum Tanimoto coefficients of approximately 0.33 to known ligands [1]. The comparable STING agonists SR-717 and SR-301, by contrast, are established STING pathway activators with EC50 values of 2.1 µM and 0.6 µM, respectively, in THP1-based ISRE reporter assays . The SEA predictions for CAS 1396845-66-1 do not flag STING as a high-confidence target, indicating a divergent predicted polypharmacology profile relative to the SR-717/SR-301 series.

Target prediction Polypharmacology Off-target screening

Hydrogen Bond Donor/Acceptor Signature as a Selectivity Determinant vs. CB2 Agonist Lead Series

CAS 1396845-66-1 presents a hydrogen bond donor/acceptor profile of 2 HBD and 5 HBA, with a tPSA of 110 Ų [1]. For the extensively characterized pyridazine-3-carboxamide CB2 agonist series, SAR data reveal that optimal CB2 agonist potency (EC50 < 35 nM) and high CB2/CB1 selectivity (Selectivity Index > 2,700 for compound 26, EC50 = 3.665 nM) require precise complementarity of the amide substituent hydrogen-bonding features with the CB2 binding pocket [2]. The benzimidazole substituent of CAS 1396845-66-1 introduces an additional hydrogen bond donor and an aromatic system capable of both π-π stacking and dual hydrogen bond donor/acceptor interactions, a pharmacophoric signature absent in the high-potency CB2 leads (which feature simpler alkyl, cycloalkyl, or aryl amides). This divergence implies that CAS 1396845-66-1 cannot be assumed to recapitulate the nanomolar CB2 potency of the published lead series.

Selectivity design Hydrogen bonding CB2 receptor

Recommended Application Scenarios for N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide Based on Quantitative Differentiation Evidence


Diversity-Oriented Screening Library Enrichment for Ion Channel and Nuclear Receptor Targets

Based on SEA predictions indicating potential affinity for potassium channels (KCNK9, KCNK3) and nuclear receptor NR2E3—target classes distinct from those engaged by SR-717/SR-301—CAS 1396845-66-1 is best deployed as a diversity element in screening decks targeting ion channel or nuclear receptor panels. Its balanced cLogP (1.995) and moderate tPSA (110 Ų) make it compatible with standard cell-based and biochemical assay conditions without the solubility liabilities that can accompany higher-MW, more lipophilic pyridazine-3-carboxamides [1].

DNA-Targeted Probe Development Leveraging Benzimidazole Minor-Groove Binding

Within the family of commercially available 6-(1H-imidazol-1-yl)pyridazine-3-carboxamides, CAS 1396845-66-1 is uniquely equipped with a benzimidazole substituent, a privileged structure for DNA minor-groove binding and topoisomerase inhibition. Research programs investigating DNA-targeted therapeutics, DNA-damage response pathways, or chromatin-modifying enzymes should prioritize this compound over the thiadiazole, thiazole, or aniline-based analogs (CAS 1396875-38-9, CAS 1396863-86-7, CAS 1396863-80-1), which lack the recognized DNA-intercalating pharmacophore .

Negative Control or Orthogonal Chemotype for STING Pathway Studies

As the pyridazine-3-carboxamide scaffold is validated for STING agonism via SR-717 (EC50 = 2.1 µM) and SR-301 (EC50 = 0.6 µM), CAS 1396845-66-1—which replaces the hexafluoro-hydroxypropan-2-ylphenyl amide with a benzimidazole and receives no STING target prediction from SEA—can serve as a structurally matched negative control or orthogonal chemotype in STING pathway mechanistic studies. This application requires experimental confirmation of lack of STING activity but is justified by the structural divergence at the pharmacophoric amide position .

Medicinal Chemistry Hit Expansion for Pyridazine-3-Carboxamide Lead Series

For teams pursuing lead optimization within the pyridazine-3-carboxamide chemotype, CAS 1396845-66-1 represents a vector for exploring benzimidazole substitution at the carboxamide terminus—a position shown by SAR to critically govern potency and selectivity in both CB2 and STING contexts. The compound's high heavy-atom count (23) and low fraction sp³ (0.00) indicate a rigid, flat structure amenable to structure-based design, cocrystallization studies, and further substitution at the benzimidazole ring to modulate target engagement [1].

Quote Request

Request a Quote for N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.